molecular formula C28H25NO5S3 B11028907 dimethyl 2-{2,2,7-trimethyl-1-[(2E)-3-phenylprop-2-enoyl]-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate

dimethyl 2-{2,2,7-trimethyl-1-[(2E)-3-phenylprop-2-enoyl]-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate

Cat. No.: B11028907
M. Wt: 551.7 g/mol
InChI Key: ZOVRKYAVVWDTHU-WYMLVPIESA-N
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Description

DIMETHYL 2-[1-CINNAMOYL-2,2,7-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological and pharmacological activities, making them valuable in drug research and development .

Preparation Methods

The synthesis of DIMETHYL 2-[1-CINNAMOYL-2,2,7-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE involves multiple steps. One common method includes the reaction of 4-hydroxy-2(1H)-quinolinones with 2-cinnamoylpyridine-1-oxide in the presence of a chiral catalyst and a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

DIMETHYL 2-[1-CINNAMOYL-2,2,7-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE undergoes various chemical reactions, including:

Scientific Research Applications

DIMETHYL 2-[1-CINNAMOYL-2,2,7-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE has several scientific research applications:

    Chemistry: It is used in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.

    Biology: The compound’s biological activity makes it useful in studying enzyme interactions and cellular processes.

    Medicine: It has potential therapeutic applications due to its pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: It can be used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of DIMETHYL 2-[1-CINNAMOYL-2,2,7-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

DIMETHYL 2-[1-CINNAMOYL-2,2,7-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE can be compared with other quinoline derivatives such as:

Properties

Molecular Formula

C28H25NO5S3

Molecular Weight

551.7 g/mol

IUPAC Name

dimethyl 2-[2,2,7-trimethyl-1-[(E)-3-phenylprop-2-enoyl]-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate

InChI

InChI=1S/C28H25NO5S3/c1-16-11-13-18-19(15-16)29(20(30)14-12-17-9-7-6-8-10-17)28(2,3)24(35)21(18)27-36-22(25(31)33-4)23(37-27)26(32)34-5/h6-15H,1-5H3/b14-12+

InChI Key

ZOVRKYAVVWDTHU-WYMLVPIESA-N

Isomeric SMILES

CC1=CC2=C(C=C1)C(=C3SC(=C(S3)C(=O)OC)C(=O)OC)C(=S)C(N2C(=O)/C=C/C4=CC=CC=C4)(C)C

Canonical SMILES

CC1=CC2=C(C=C1)C(=C3SC(=C(S3)C(=O)OC)C(=O)OC)C(=S)C(N2C(=O)C=CC4=CC=CC=C4)(C)C

Origin of Product

United States

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